
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains . For instance, the strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Wissenschaftliche Forschungsanwendungen
Environment-Sensitive Fluorophore
- "N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide" demonstrates unique fluorescence properties, being almost non-fluorescent in aprotic solvents but strongly fluorescent in protic solvents like methanol. This characteristic makes it suitable for developing new fluorogenic sensors (Uchiyama et al., 2006).
GPR35 Agonist
- The compound serves as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, with applications in receptor studies and potentially in therapeutic interventions (Thimm et al., 2013).
Antimicrobial Applications
- This benzamide derivative has shown promising antimicrobial properties. For instance, certain fluorine-substituted variants exhibit significant activity against various bacterial and fungal strains, indicating potential for therapeutic use in treating microbial diseases (Desai et al., 2013).
Radiopharmaceutical Development
- Derivatives of this compound have been explored for developing radiobrominated ligands for receptors, which can be significant in positron emission tomography (PET) imaging and diagnostics of various health conditions (Terrière et al., 1997).
Photochemical Studies
- The photochromic behavior of similar compounds has been studied for their potential in photoisomerization processes, relevant in fields like material science and photochemistry (Delbaere et al., 2003).
Molecular Docking and Structure Analysis
- Molecular docking studies and crystallographic analysis of related benzamide compounds provide insights into their molecular interactions, which is crucial for drug design and development (Karabulut et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)23(27)25-16-10-11-21-18(12-16)19(26)13-22(29-21)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBXDWNIKBUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

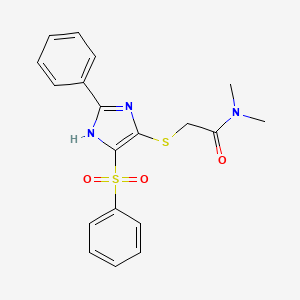
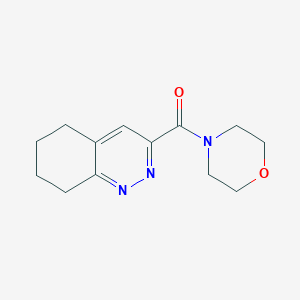
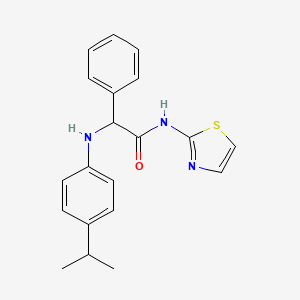

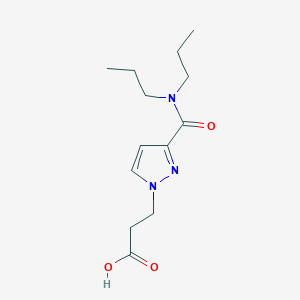
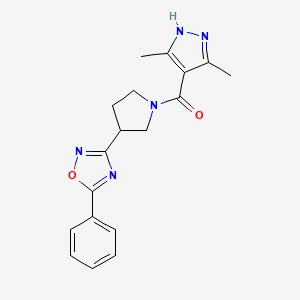
![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
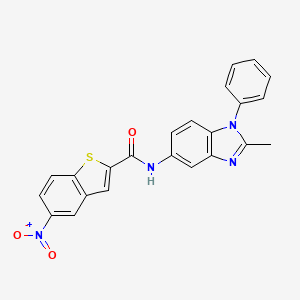
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)